molecular formula C16H22ClN3O3 B5413531 N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5413531
M. Wt: 339.82 g/mol
InChI Key: BSEQZCHCJLDDMD-UHFFFAOYSA-N
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Description

N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group and two dimethylcarbamoyl groups

Preparation Methods

The synthesis of N3-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the 5-chloro-2-methoxyphenyl group and the dimethylcarbamoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine ring or the phenyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~3~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can be compared with other similar compounds, such as N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide . These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of N3-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide lies in its specific substitution pattern and the presence of the piperidine ring, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-N-(5-chloro-2-methoxyphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-19(2)16(22)20-8-4-5-11(10-20)15(21)18-13-9-12(17)6-7-14(13)23-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEQZCHCJLDDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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